N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-oxo-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-24-18(9-10-23-24)17-11-15(12-21-14-17)13-22-20(26)8-7-19(25)16-5-3-2-4-6-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQFAEFNAKHJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
A molecular docking study conducted on similar compounds justified their antileishmanial activity. The compound displayed a desirable fitting pattern in the active site of the target protein, characterized by lower binding free energy.
Biochemical Pathways
Similar compounds have been shown to have significant effects on the life cycle of parasites such as leishmania and plasmodium.
Pharmacokinetics
Similar compounds have been shown to have potent activity, suggesting good bioavailability.
Biological Activity
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 317.37 g/mol
- CAS Number: 2309340-77-8
- Molecular Formula: C₁₇H₁₉N₅O₂
Pharmacological Activity
Research indicates that compounds containing the pyrazole and pyridine moieties exhibit a range of biological activities. The specific compound under discussion has been studied for its potential anti-inflammatory, analgesic, and anticancer properties.
1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can act as potent anti-inflammatory agents. For instance, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Reference (Dexamethasone) | 76% at 1 µM | 86% at 1 µM |
| Tested Compound | 61–85% at 10 µM | 76–93% at 10 µM |
This suggests a comparable efficacy to established anti-inflammatory medications .
2. Analgesic Effects
The analgesic properties of similar compounds have been evaluated through various models of pain, showing promising results in reducing pain responses comparable to known analgesics . The mechanism likely involves the modulation of pain pathways through the inhibition of cyclooxygenase enzymes.
3. Anticancer Activity
The anticancer potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research has indicated that certain modifications in the structure enhance the cytotoxic effects against cancer cells, particularly in breast and lung cancer models .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation, thereby reducing the overall response.
- Cell Cycle Interference : In cancer cells, it may interfere with cell cycle progression leading to apoptosis.
Case Studies
Several studies have highlighted the effectiveness of similar compounds in various biological assays:
- In Vitro Studies : A study demonstrated that pyrazole derivatives inhibited tumor necrosis factor (TNF) production in macrophages, showcasing their potential as anti-inflammatory agents .
- Animal Models : In vivo studies using carrageenan-induced paw edema models showed significant reduction in swelling when treated with pyrazole derivatives, indicating strong analgesic and anti-inflammatory properties .
- Cancer Cell Lines : Testing against various cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Combines pyridine and pyrazole rings, linked to a phenylbutanamide group.
- Thiazole-Based Analogs (e.g., 4d, 4e, 4i): Replace pyridine with thiazole and incorporate benzamide or isonicotinamide groups. Substituents like morpholinomethyl (4d), methylpiperazinyl (4e), and dimethylamino (4i) enhance solubility and electronic properties .
- Tetrazolylthio Derivatives () : Feature tetrazole and pyrrolidine rings, with sulfur-containing linkages. These compounds exhibit higher molecular complexity due to fused heterocycles .
Functional Group Variations
- The target compound’s 4-oxo-4-phenylbutanamide group contrasts with the 2,4-di-tert-pentylphenoxybutanamide in , where bulky substituents likely increase lipophilicity .
- In , pyrazole-thiazole hybrids (e.g., compound III) use carbamothioyl groups, introducing sulfur-based reactivity .
Physicochemical Properties
Note: Target compound data inferred from structural analogs; experimental values require further validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
